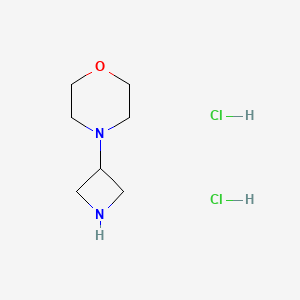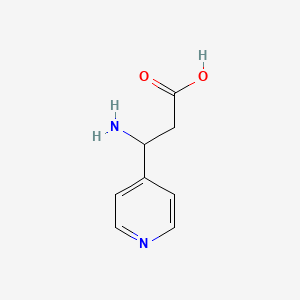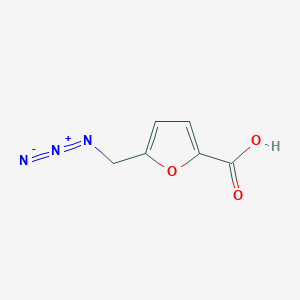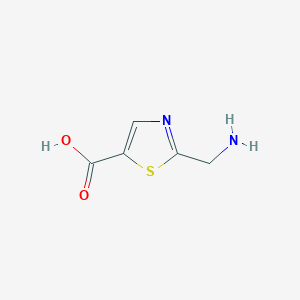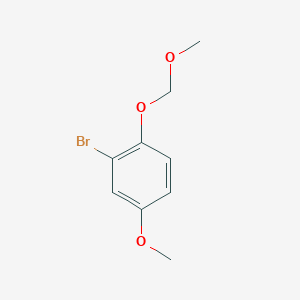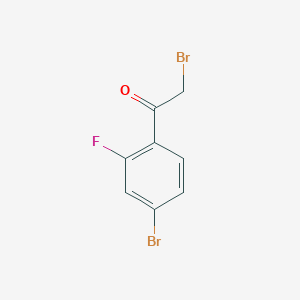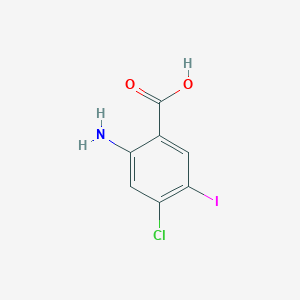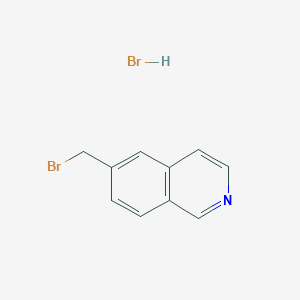
6-溴代异吲哚啉-1-酮
概述
描述
6-Bromoisoindolin-1-one: is an organic compound with the molecular formula C8H6BrNO . It is a derivative of isoindolinone, where a bromine atom is substituted at the sixth position of the aromatic ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
科学研究应用
6-Bromoisoindolin-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of brominated compounds with biological systems, including enzyme inhibition and receptor binding studies.
安全和危害
作用机制
Target of Action
6-Bromoisoindolin-1-one is a derivative of isoindolin-1-one, which has been studied as a potent inhibitor of phosphoinositol-3-kinase γ (PI3Kγ) . PI3Kγ is a lipid kinase that plays a crucial role in cell proliferation, survival, and motility .
Mode of Action
The compound interacts with PI3Kγ, inhibiting its activity . This inhibition disrupts the activation of the AKT/mTOR pathway, which is involved in cell survival and proliferation . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by 6-Bromoisoindolin-1-one is the PI3K/AKT/mTOR pathway . By inhibiting PI3Kγ, the compound prevents the activation of this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the compound’s bioavailability and distribution within the body.
Result of Action
The inhibition of PI3Kγ by 6-Bromoisoindolin-1-one leads to a decrease in cell proliferation and survival, potentially making it useful in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of 6-Bromoisoindolin-1-one can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry room at normal temperature . Furthermore, the compound’s efficacy could be influenced by the presence of other substances that interact with the same targets or pathways.
生化分析
Biochemical Properties
6-Bromoisoindolin-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteins, potentially altering their function and activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can influence various biochemical pathways .
Cellular Effects
The effects of 6-Bromoisoindolin-1-one on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Bromoisoindolin-1-one may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can impact the expression of specific genes, leading to changes in cellular behavior and metabolic processes .
Molecular Mechanism
At the molecular level, 6-Bromoisoindolin-1-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. These interactions may also result in alterations in gene expression, further influencing cellular function. The precise mechanism of action involves complex interactions that are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoisoindolin-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromoisoindolin-1-one can have sustained effects on cells, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 6-Bromoisoindolin-1-one vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can exhibit toxic or adverse effects. Understanding the dosage threshold is crucial for determining the safe and effective use of 6-Bromoisoindolin-1-one in research .
Metabolic Pathways
6-Bromoisoindolin-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can influence metabolic flux and the levels of metabolites within cells. The compound’s role in these pathways is an area of active research .
Transport and Distribution
Within cells and tissues, 6-Bromoisoindolin-1-one is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation in certain cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 6-Bromoisoindolin-1-one is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s function and its interactions with other biomolecules within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoisoindolin-1-one typically involves the bromination of isoindolinone derivatives. One common method is the reaction of methyl 5-bromo-2-methyl-benzoate with suitable reagents to form the desired product . The reaction conditions often include the use of N-Bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide . The reaction is carried out in a solvent like benzene at reflux temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of 6-Bromoisoindolin-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-Bromoisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like or can be formed.
Oxidation Products: Oxidation can lead to the formation of .
Reduction Products: Reduction can yield .
相似化合物的比较
Similar Compounds
- 4-Bromoisoindolin-1-one
- 5-Bromoisoindolin-1-one
- 7-Bromoisoindolin-1-one
Comparison
6-Bromoisoindolin-1-one is unique due to the position of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
6-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTCKZQYVIURAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623521 | |
| Record name | 6-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675109-26-9 | |
| Record name | 6-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

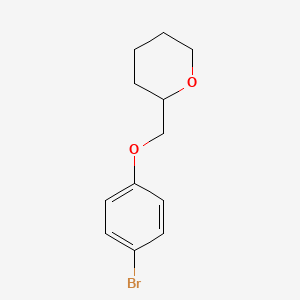

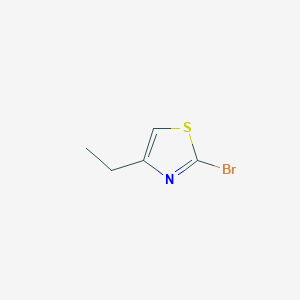
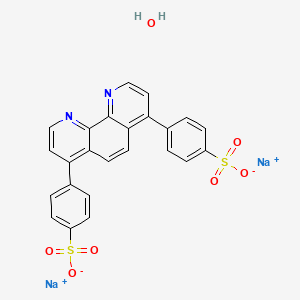
![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)
